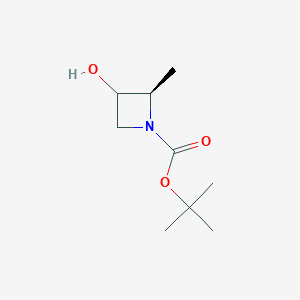
3-(3-(4-methylpiperazin-1-yl)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a quinazolinone moiety, a thioxo group, and a 4-methylpiperazine group. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The 4-methylpiperazine group is a common moiety in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Piperazines can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Selective Anti-DNA Methyltransferase 3A Activity
Research on analogues of BIX-01294, which inhibits histone H3 lysine 9 methyltransferases (G9a/GLP), revealed novel compounds that lose G9a inhibition but gain selective anti-DNA methyltransferase 3A activity. These compounds, through chemical manipulations, demonstrated potential in inducing proliferation arrest and cell death in human lymphoma cells, suggesting a therapeutic application in cancer treatment due to their DNMT3A inhibitory potency (Rotili et al., 2014).
Anticonvulsant and Antimicrobial Activities
Another study focused on synthesizing novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones for their antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, highlighting their potential in treating bacterial infections and seizure disorders (Rajasekaran et al., 2013).
Anticancer Activity
A comparative analysis on the anticancer activity of isoquinoline derivatives with various heteroaromatic substituents showed that certain derivatives possess significant anticancer potential. This suggests that the structural modification of the compound could lead to promising candidates for anticancer drug development (Konovalenko et al., 2022).
Antibacterial Activity
Studies also explored the antibacterial properties of quinazolinone derivatives. Compounds such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its analogues showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This indicates their potential as antibacterial agents in pharmaceutical applications (Osarumwense, 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-18-9-11-19(12-10-18)7-4-8-20-15(21)13-5-2-3-6-14(13)17-16(20)22/h2-3,5-6H,4,7-12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOZIWRHGFIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-methylpiperazin-1-yl)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

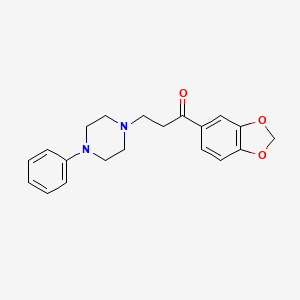
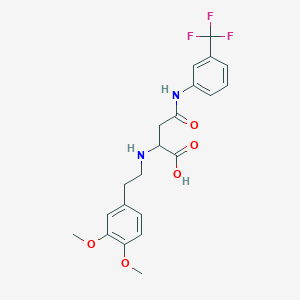
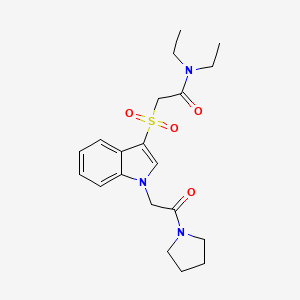
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)
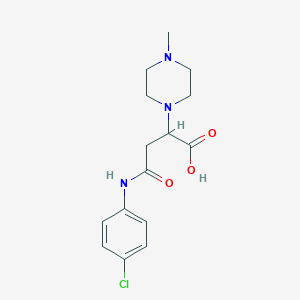
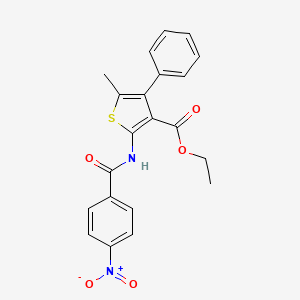
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714560.png)

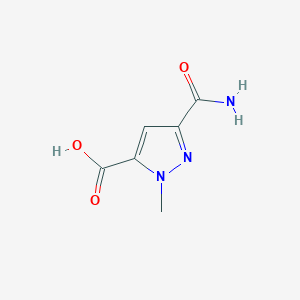
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)
